

Comparative NMR Analysis of 3-Fluoro-5-nitrotoluene and Its Isomers

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Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

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A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive analysis of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-Fluoro-5-nitrotoluene**. For comparative purposes, experimental NMR data for structurally related isomers, including 3-fluoro-4-nitrotoluene, 4-fluoro-3-nitrotoluene, and 2-fluoro-5-nitrotoluene, are presented alongside data for the parent compounds, 3-nitrotoluene and 4-nitrotoluene. This guide is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of fluorinated and nitrated toluene derivatives.

Predicted and Experimental NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3-Fluoro-5-nitrotoluene** and the experimental data for its isomers and related compounds. Predictions for **3-Fluoro-5-nitrotoluene** are based on the analysis of substituent effects derived from the experimental data of the comparative compounds.

Table 1: ^1H NMR Spectral Data (Chemical Shifts (δ) in ppm, Multiplicities, and Coupling Constants (J) in Hz)

Compound	Solvent	δ (ppm)	Multiplicity	J (Hz)	Assignment
3-Fluoro-5-nitrotoluene (Predicted)	CDCl ₃	~8.0 - 8.2	m	-	H-4, H-6
~7.8 - 8.0	m	-	H-2		
~2.6	s	-	-CH ₃		
3-Fluoro-4-nitrotoluene	-	-	-	-	Data not available
4-Fluoro-3-nitrotoluene	-	-	-	-	Data not available
2-Fluoro-5-nitrotoluene[1]	CDCl ₃	8.134	dd	J = 8.8, 2.8 Hz	H-6
8.089	dd	J = 9.2, 4.4 Hz	H-4		
7.149	t	J = 8.8 Hz	H-3		
2.380	s	-	-CH ₃		
3-Nitrotoluene	CDCl ₃	8.09 - 7.92	m	-	H-2, H-4
7.51	t	J = 8.0 Hz	H-5		
7.39	d	J = 7.6 Hz	H-6		
2.46	s	-	-CH ₃		
4-Nitrotoluene	CDCl ₃	8.098	d	J = 8.4 Hz	H-3, H-5
7.312	d	J = 8.4 Hz	H-2, H-6		
2.462	s	-	-CH ₃		

Table 2: ¹³C NMR Spectral Data (Chemical Shifts (δ) in ppm)

Compound	Solvent	δ (ppm)	Assignment
3-Fluoro-5-nitrotoluene (Predicted)	CDCl ₃	~163 (d, $^1\text{JCF} \approx 250$ Hz)	C-3
~150		C-5	
~140 (d, $^3\text{JCF} \approx 8$ Hz)		C-1	
~125 (d, $^3\text{JCF} \approx 8$ Hz)		C-4	
~120 (d, $^2\text{JCF} \approx 22$ Hz)		C-6	
~115 (d, $^2\text{JCF} \approx 25$ Hz)		C-2	
~21		-CH ₃	
3-Fluoro-4-nitrotoluene	-	Data not available	-
4-Fluoro-3-nitrotoluene	-	Data not available	-
2-Fluoro-4-nitrotoluene	-	Data available but not detailed in snippets	-
2-Fluoro-5-nitrotoluene	-	Data available but not detailed in snippets	-
3-Nitrotoluene	CDCl ₃	148.4, 139.1, 135.2, 129.3, 122.3, 121.8, 21.4	C-NO ₂ , C-CH ₃ , Ar-CH, Ar-CH, Ar-CH, -CH ₃
4-Nitrotoluene	CDCl ₃	147.1, 146.9, 129.5, 123.7, 21.6	C-NO ₂ , C-CH ₃ , Ar-CH, Ar-CH, -CH ₃

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of solid organic compounds such as **3-Fluoro-5-nitrotoluene**.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone- d_6) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift window.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

- The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- The spectrometer should be properly tuned and shimmed for the specific solvent and sample to achieve optimal resolution and line shape.

3. ^1H NMR Acquisition:

- A standard single-pulse experiment is typically used.
- Key parameters to set include:
 - Pulse width: Calibrated 90° pulse.
 - Acquisition time: 2-4 seconds.
 - Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).
 - Number of scans: 8-16 scans are usually sufficient for a concentrated sample.
 - Spectral width: Typically -2 to 12 ppm.

4. ^{13}C NMR Acquisition:

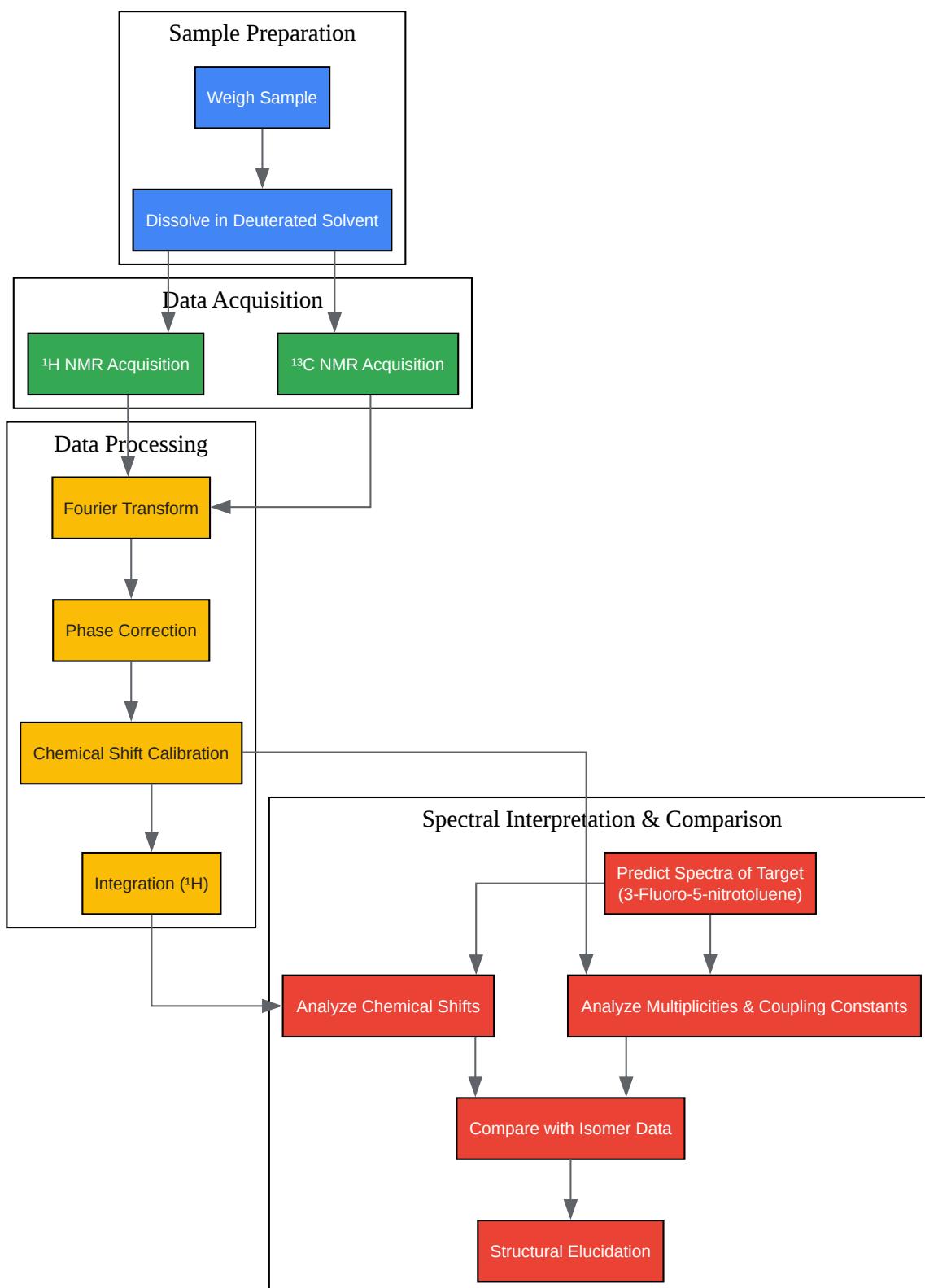
- A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.
- Key parameters to set include:
 - Pulse width: Calibrated 30° or 45° pulse to allow for faster repetition rates.
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: This will vary depending on the sample concentration and can range from hundreds to thousands of scans.
 - Spectral width: Typically 0 to 220 ppm.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum to obtain a pure absorption line shape.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H spectrum to determine the relative proton ratios.
- Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of a novel compound like **3-Fluoro-5-nitrotoluene**.

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NMR Spectral Analysis Workflow

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References

- 1. 2-Fluoro-5-nitrotoluene(455-88-9) 1H NMR [m.chemicalbook.com]
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